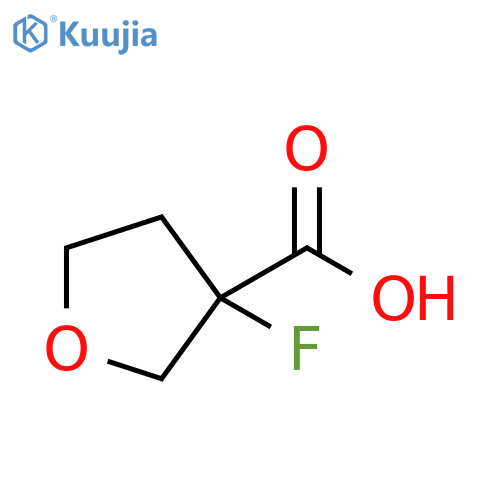

Cas no 1545583-66-1 (3-fluorotetrahydrofuran-3-carboxylic acid)

1545583-66-1 structure

商品名:3-fluorotetrahydrofuran-3-carboxylic acid

3-fluorotetrahydrofuran-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-fluorooxolane-3-carboxylic acid

- 3-Furancarboxylic acid, 3-fluorotetrahydro-

- 3-Fluorotetrahydrofuran-3-carboxylic acid

- 3-fluorotetrahydrofuran-3-carboxylic acid

-

- インチ: 1S/C5H7FO3/c6-5(4(7)8)1-2-9-3-5/h1-3H2,(H,7,8)

- InChIKey: BPEYDXDTBSVSCQ-UHFFFAOYSA-N

- ほほえんだ: O1CCC(F)(C(O)=O)C1

計算された属性

- せいみつぶんしりょう: 134.03792224g/mol

- どういたいしつりょう: 134.03792224g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 136

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0

- トポロジー分子極性表面積: 46.5Ų

3-fluorotetrahydrofuran-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0794-1G |

3-fluorotetrahydrofuran-3-carboxylic acid |

1545583-66-1 | 95% | 1g |

¥ 5,207.00 | 2023-04-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0794-10G |

3-fluorotetrahydrofuran-3-carboxylic acid |

1545583-66-1 | 95% | 10g |

¥ 26,037.00 | 2023-04-07 | |

| Enamine | EN300-188356-0.5g |

3-fluorooxolane-3-carboxylic acid |

1545583-66-1 | 95% | 0.5g |

$735.0 | 2023-09-18 | |

| TRC | F589600-250mg |

3-Fluorooxolane-3-carboxylic Acid |

1545583-66-1 | 250mg |

$666.00 | 2023-05-18 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0794-5G |

3-fluorotetrahydrofuran-3-carboxylic acid |

1545583-66-1 | 95% | 5g |

¥ 15,622.00 | 2023-04-07 | |

| Enamine | EN300-188356-0.05g |

3-fluorooxolane-3-carboxylic acid |

1545583-66-1 | 95% | 0.05g |

$218.0 | 2023-09-18 | |

| TRC | F589600-500mg |

3-Fluorooxolane-3-carboxylic Acid |

1545583-66-1 | 500mg |

$1177.00 | 2023-05-18 | ||

| TRC | F589600-1g |

3-Fluorooxolane-3-carboxylic Acid |

1545583-66-1 | 1g |

$ 1800.00 | 2023-09-07 | ||

| Enamine | EN300-188356-5g |

3-fluorooxolane-3-carboxylic acid |

1545583-66-1 | 95% | 5g |

$2732.0 | 2023-09-18 | |

| A2B Chem LLC | AW13133-5g |

3-Fluorotetrahydrofuran-3-carboxylic acid |

1545583-66-1 | 95% | 5g |

$2911.00 | 2024-04-20 |

3-fluorotetrahydrofuran-3-carboxylic acid 関連文献

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

-

4. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

1545583-66-1 (3-fluorotetrahydrofuran-3-carboxylic acid) 関連製品

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 857369-11-0(2-Oxoethanethioamide)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1545583-66-1)3-fluorotetrahydrofuran-3-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):1079.0